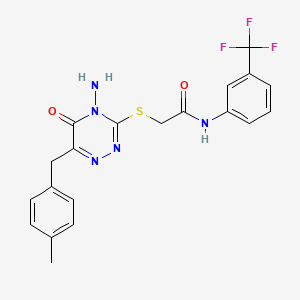

![molecular formula C8H7ClF2O B2469815 [3-Chloro-4-(difluoromethyl)phenyl]methanol CAS No. 2470436-63-4](/img/structure/B2469815.png)

[3-Chloro-4-(difluoromethyl)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

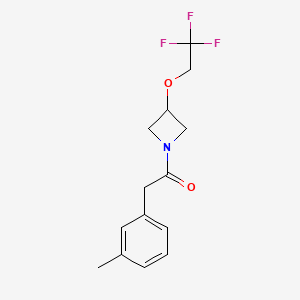

“[3-Chloro-4-(difluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C8H7ClF2O . It has a molecular weight of 192.59 . The IUPAC name for this compound is (3-chloro-4-(difluoromethyl)phenyl)methanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Catalyst Development

- Palladium Nanoparticles for Suzuki Cross-Coupling and Heck Reactions : Palladium(0) nanoparticles stabilized with 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one, formed in the reduction of palladium dichloride with methanol, are effective in Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Chemical Synthesis and Reaction Dynamics

- Enantioselective Epoxidation : (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, was used as a catalyst for enantioselective epoxidation of α,β-enones, yielding epoxides with high enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).

- Stereoselective Synthesis of Ethyl 4-Chloro-3-Hydroxybutyrate : Ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in several pharmacologically valuable products, was synthesized via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate in a microfluidic chip reactor using different solvent phases, including methanol/water (Kluson et al., 2019).

Environmental and Toxicological Studies

- Methanol and Lipid Dynamics in Biological Membranes : Methanol, used as a solubilizing agent for transmembrane proteins/peptides in biological and synthetic membranes, significantly impacts lipid dynamics. It accelerates 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics in large unilamellar vesicle populations (Nguyen et al., 2019).

Material Science

- Fluoride Ion Mediated Electrosynthesis : Anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol containing Et3N·3HF provided an α-methoxylated product, demonstrating potential in material synthesis applications (Furuta & Fuchigami, 1998).

Energy and Industrial Applications

- Methanol-to-Olefins Technology : Methanol is a vital industrial chemical with various applications. The development of the methanol-to-olefins (MTO) technology, including the world's first coal to olefin plant, showcases the significance of methanol in industrial catalysis and energy production (Tian, Wei, Ye, & Liu, 2015).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It’s important to handle this compound with care, using protective equipment and following safety precautions .

Properties

IUPAC Name |

[3-chloro-4-(difluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEJBNQZKWAANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)

![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)

![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2469743.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469748.png)

![N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2469749.png)

![N-(3-acetylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2469751.png)

![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2469755.png)